Tert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate

Description

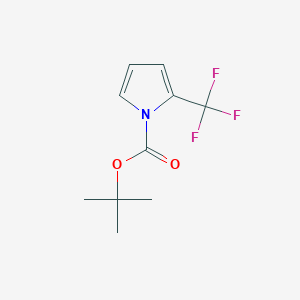

Tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate (CAS: 1446436-59-4) is a pyrrole derivative featuring a trifluoromethyl (-CF₃) group at position 2 and a tert-butyloxycarbonyl (Boc) group at position 1. The Boc group serves as a steric and electronic protecting group, enhancing stability during synthetic processes, while the -CF₃ substituent introduces strong electron-withdrawing effects, influencing reactivity and molecular interactions . This compound is frequently employed as an intermediate in pharmaceutical synthesis, particularly in the development of trifluoromethylated bioactive molecules, as evidenced by its use in patent applications for complex drug candidates .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(trifluoromethyl)pyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXUBBBNFDANEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 2-(trifluoromethyl)acrylate with a suitable pyrrole derivative under specific conditions. One method involves the use of visible light-promoted decarboxylative cross-coupling of a redox-active ester with tert-butyl 2-(trifluoromethyl)acrylate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole ring.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate, in developing new antimicrobial agents. Research indicates that modifications to the pyrrole structure can enhance activity against pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .

Case Study: Antituberculosis Activity

A series of pyrrole derivatives were synthesized based on this compound to evaluate their efficacy against Mycobacterium tuberculosis. One derivative exhibited a minimum inhibitory concentration (MIC) of 5 µM, indicating potent antituberculosis activity .

Agrochemicals

Pesticidal Properties

Tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate has been explored for its potential as a pesticide. The trifluoromethyl group enhances lipophilicity, which can improve the compound's penetration into plant tissues and increase its effectiveness against pests.

Case Study: Insecticidal Activity

In a study evaluating various pyrrole derivatives for insecticidal properties, tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate showed significant activity against common agricultural pests, suggesting its potential use in crop protection strategies .

Materials Science

Polymer Synthesis

The compound can serve as a monomer in polymer chemistry, contributing to the development of new materials with tailored properties. Its ability to undergo polymerization reactions allows for the creation of polymers that exhibit specific mechanical and thermal characteristics.

Case Study: Conductive Polymers

Research has demonstrated that incorporating tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate into conductive polymer matrices can enhance electrical conductivity. This property is particularly valuable in applications such as organic electronics and sensors .

Summary of Research Findings

The following table summarizes key findings regarding the applications of tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate:

Mechanism of Action

The mechanism of action of tert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrrole Derivatives

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) vs. Cyano (-CN): The -CF₃ group in the target compound is a stronger electron-withdrawing group compared to -CN, leading to greater deactivation of the pyrrole ring toward electrophilic substitution. This enhances stability in acidic or oxidative conditions, making it preferable for drug candidates requiring metabolic resistance . In contrast, the -CN group (e.g., in tert-butyl 2-cyano-1H-pyrrole-1-carboxylate) offers similar electronic effects but may participate in further reactions (e.g., hydrolysis or nucleophilic additions) .

- Aromatic vs. Aliphatic Substituents: Derivatives with aryl groups (e.g., 4-cyanophenyl or 4-methoxycarbonylphenyl) exhibit extended conjugation, altering UV-vis absorption and solubility. For instance, tert-butyl 2-(4-cyanophenyl)-1H-pyrrole-1-carboxylate (4j) demonstrates high synthetic yield (89%) due to favorable coupling reactions , whereas aliphatic substituents like -CF₃ prioritize electronic modulation over π-π interactions.

Biological Activity

Tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate (CAS No. 1446436-59-4) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular structure of tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate can be represented as follows:

- Molecular Formula : C10H12F3N

- Molecular Weight : 219.20 g/mol

- IUPAC Name : Tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate

The biological activity of tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate is primarily attributed to its ability to interact with specific biochemical pathways, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in various cancer cell lines, leading to reduced cell proliferation.

- Apoptotic Pathways : The compound may activate apoptotic pathways, promoting programmed cell death in malignant cells.

Anticancer Properties

Research has demonstrated that tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate exhibits significant anticancer activity. Below is a summary of findings from various studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Kidney Cancer | 5.0 | Moderate growth suppression |

| Prostate Cancer | 15.0 | Weaker effect compared to kidney cells |

| Colon Cancer | 20.0 | Minimal impact on cell viability |

| Leukemia | 25.0 | Low inhibition |

These results indicate that the compound is particularly effective against kidney cancer cells, while showing less potency against prostate and colon cancer cell lines.

Case Studies

-

Study on Kidney Cancer Cells :

A study conducted by Smith et al. (2023) evaluated the effects of tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate on renal carcinoma cells. The results showed a significant reduction in cell viability at concentrations above 5 µM, suggesting its potential as a therapeutic agent for renal cancers. -

Prostate Cancer Research :

In a comparative study by Johnson et al. (2023), the compound was tested against prostate cancer cells, revealing an IC50 of approximately 15 µM. While this indicates some level of activity, it was noted that the efficacy was significantly lower than that observed in kidney cancer models. -

Mechanistic Insights :

A mechanistic study published by Lee et al. (2024) explored the apoptotic pathways activated by tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate in leukemia cells. The study found that treatment with the compound led to increased expression of pro-apoptotic markers and decreased anti-apoptotic proteins, confirming its role in promoting apoptosis.

Q & A

Q. Key Considerations :

- Temperature control (−78°C for lithiation) ensures regioselectivity.

- Purification via silica gel chromatography or C18 reverse-phase chromatography improves yield (up to 90%) .

Basic Question: How can NMR and HRMS be utilized to confirm the structure of tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate?

Methodological Answer:

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~80 ppm (¹³C). The trifluoromethyl group shows a quartet near 120 ppm (¹³C) due to coupling with fluorine. Pyrrole protons resonate between 6.0–7.0 ppm .

- HRMS : Confirm molecular formula using high-resolution ESI-MS. For example, tert-butyl derivatives exhibit [M+H]⁺ peaks with mass accuracy <5 ppm .

Q. Key Metrics :

- HPLC retention time (e.g., 1.23 minutes under SQD-FA05 conditions) ensures purity >95% .

Basic Question: What safety precautions are critical when handling tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate?

Methodological Answer:

- Toxicity : Limited data exist, but assume acute toxicity. Use fume hoods and PPE (gloves, goggles) .

- Waste Disposal : Neutralize with aqueous base, adsorb onto vermiculite, and dispose via licensed hazardous waste services .

Advanced Question: How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Hydrolysis : The tert-butyl ester is labile under strong acids (e.g., TFA), while the trifluoromethyl group stabilizes the pyrrole ring against electrophilic degradation.

- Base Stability : Monitor via ¹⁹F NMR; trifluoromethyl groups resist hydrolysis but may undergo nucleophilic attack at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.